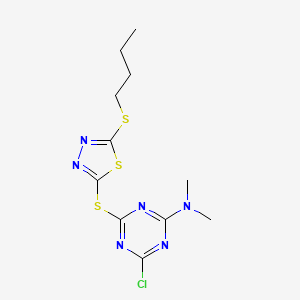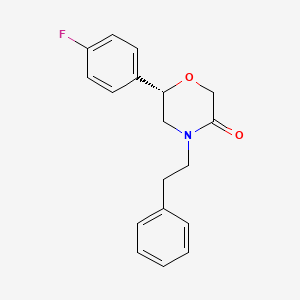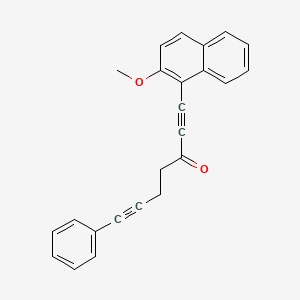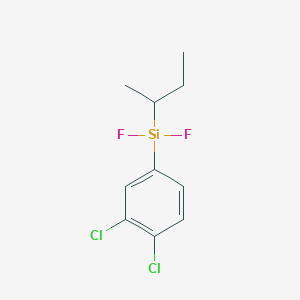![molecular formula C12H8BrF3OS B12618629 {3-Bromo-5-[4-(trifluoromethyl)phenyl]thiophen-2-yl}methanol CAS No. 918164-68-8](/img/structure/B12618629.png)
{3-Bromo-5-[4-(trifluoromethyl)phenyl]thiophen-2-yl}methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{3-Bromo-5-[4-(trifluoromethyl)phenyl]thiophen-2-yl}methanol is a complex organic compound that features a bromine atom, a trifluoromethyl group, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {3-Bromo-5-[4-(trifluoromethyl)phenyl]thiophen-2-yl}methanol typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be tailored to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures the efficient and cost-effective production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
{3-Bromo-5-[4-(trifluoromethyl)phenyl]thiophen-2-yl}methanol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the methanol group to a carbonyl group.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group would yield a ketone or aldehyde, while substitution of the bromine atom could yield a variety of substituted thiophenes.
Scientific Research Applications
{3-Bromo-5-[4-(trifluoromethyl)phenyl]thiophen-2-yl}methanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological pathways and enzyme interactions.
Industry: It can be used in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of {3-Bromo-5-[4-(trifluoromethyl)phenyl]thiophen-2-yl}methanol involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the thiophene ring can participate in π-π interactions. These interactions can modulate biological pathways and lead to various effects .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
{3-Bromo-5-[4-(trifluoromethyl)phenyl]thiophen-2-yl}methanol is unique due to its combination of a bromine atom, a trifluoromethyl group, and a thiophene ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
918164-68-8 |
|---|---|
Molecular Formula |
C12H8BrF3OS |
Molecular Weight |
337.16 g/mol |
IUPAC Name |
[3-bromo-5-[4-(trifluoromethyl)phenyl]thiophen-2-yl]methanol |
InChI |
InChI=1S/C12H8BrF3OS/c13-9-5-10(18-11(9)6-17)7-1-3-8(4-2-7)12(14,15)16/h1-5,17H,6H2 |
InChI Key |
VVHRZJGHMSSAMA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(S2)CO)Br)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-(2-chlorophenyl)-3-{[2-(dimethylamino)ethyl]sulfanyl}-7,9-dimethylpyrimido[5,4-e][1,2,4]triazolo[4,3-c]pyrimidine-8,10(7H,9H)-dione](/img/structure/B12618575.png)




![N-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylideneamino]-2-(4-nitropyrazol-1-yl)acetamide](/img/structure/B12618621.png)



![(2R)-2-[4-(Benzyloxy)phenyl]-4-[(1R)-1-phenylethyl]morpholine](/img/structure/B12618634.png)
![(3R,3'S,5'R)-5'-(2-amino-2-oxoethyl)-5-chloro-N-(4-methoxyphenyl)-7-methyl-2-oxo-1,2-dihydrospiro[indole-3,2'-pyrrolidine]-3'-carboxamide](/img/structure/B12618637.png)
